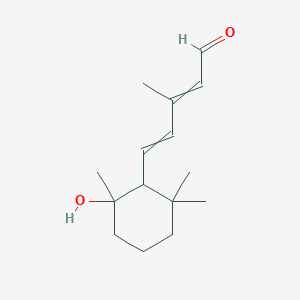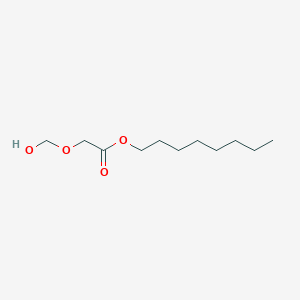![molecular formula C11H11ClO4S B14387047 [(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid CAS No. 88062-62-8](/img/structure/B14387047.png)
[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid is a synthetic organic compound that belongs to the class of benzoxathiin derivatives This compound is characterized by the presence of a chloro group, a methyl group, and an acetic acid moiety attached to a benzoxathiin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid typically involves multi-step organic reactions
Preparation of Benzoxathiin Core: The benzoxathiin core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The chloro and methyl groups can be introduced via electrophilic aromatic substitution reactions using reagents such as chlorinating agents and methylating agents.
Attachment of Acetic Acid Moiety: The final step involves the esterification or amidation of the benzoxathiin derivative with acetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace the chloro or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogenating agents, nucleophiles, and bases are utilized under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxathiin derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid can be compared with other benzoxathiin derivatives and related compounds:
Similar Compounds: Examples include other chloro-substituted benzoxathiin derivatives, methyl-substituted benzoxathiin derivatives, and acetic acid derivatives.
Uniqueness: The unique combination of chloro, methyl, and acetic acid substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
88062-62-8 |
|---|---|
Molecular Formula |
C11H11ClO4S |
Molecular Weight |
274.72 g/mol |
IUPAC Name |
2-[(8-chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid |
InChI |
InChI=1S/C11H11ClO4S/c1-6-4-16-11-8(17-6)3-2-7(10(11)12)15-5-9(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI Key |
NEMWFFPOTAJLQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C(S1)C=CC(=C2Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


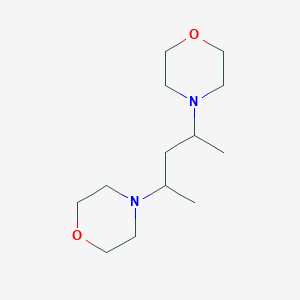
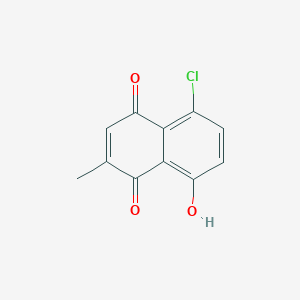
phosphanium chloride](/img/structure/B14386993.png)

![N-[Methoxy(methyl)carbamoyl]-N,N'-diphenylmethanimidamide](/img/structure/B14386996.png)
![3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one](/img/structure/B14387000.png)
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)
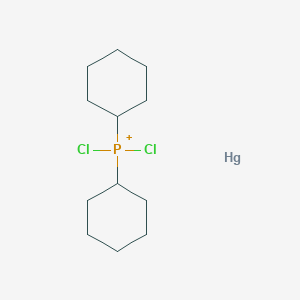
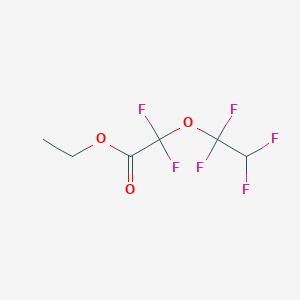
![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
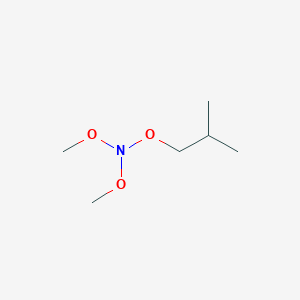
![7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol](/img/structure/B14387050.png)
